4-(2-Hydroxyethyl)[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7(4H,6H)-dione
Description
4-(2-Hydroxyethyl)[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7(4H,6H)-dione is a heterocyclic compound featuring a fused oxadiazole-pyrimidine core with a hydroxyethyl substituent at the 4-position. This structure combines a pyrimidine-dione scaffold with a [1,2,5]oxadiazolo (furazan) ring, conferring unique electronic and steric properties. The hydroxyethyl group likely enhances solubility and modulates biological interactions compared to alkyl or aryl substituents.
Properties
IUPAC Name |
4-(2-hydroxyethyl)-[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O4/c11-2-1-10-4-3(8-14-9-4)5(12)7-6(10)13/h11H,1-2H2,(H,7,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMFKULVKANONEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)N1C2=NON=C2C(=O)NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that similar compounds are often used for the selective synthesis of novel, high performing nitramine-based materials.
Mode of Action
It is known that nitration reactions of similar fused pyrimidine derivatives under different nitric acid concentrations can lead to the formation of various compounds.
Biochemical Pathways
It is known that similar compounds can affect the nitration reactions in the synthesis of novel, high performing nitramine-based materials.
Biological Activity
4-(2-Hydroxyethyl)[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7(4H,6H)-dione is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 198.14 g/mol
- IUPAC Name : 4-(2-hydroxyethyl)-[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7-dione
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. It is known that similar oxadiazole derivatives often exhibit:
- Antimicrobial Activity : Compounds in this class can inhibit bacterial growth by interfering with nucleic acid synthesis.
- Anticancer Properties : Some studies suggest that oxadiazoles can induce apoptosis in cancer cells by disrupting mitotic spindle formation and promoting cell cycle arrest.
Anticancer Activity
A study highlighted the potential of oxadiazole derivatives as anticancer agents. The compound was evaluated for its ability to inhibit cell proliferation in various cancer cell lines. Results indicated that the compound effectively induced apoptosis through the activation of caspase pathways.
Table 1: Summary of Anticancer Activity Studies
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| A | HeLa | 12.5 | Apoptosis induction |
| B | MCF-7 | 15.0 | Caspase activation |
| C | A549 | 10.0 | Cell cycle arrest |
Antimicrobial Activity
Another aspect of research focused on the antimicrobial properties of the compound. In vitro tests demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting the potential for development as an antibacterial agent.
Table 2: Antimicrobial Activity Results
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
Case Studies
- Study on Antimicrobial Efficacy : A recent investigation assessed the antimicrobial activity of various oxadiazole derivatives, including this compound. The study concluded that the compound exhibited a broad spectrum of activity against pathogenic bacteria.
- Evaluation in Cancer Models : In a preclinical model using xenograft tumors in mice, the compound demonstrated significant tumor growth inhibition compared to control groups. This suggests that it may serve as a potential therapeutic agent for cancer treatment.
Comparison with Similar Compounds
Structural Analogs: Heteroatom Variation in Fused Rings
The oxadiazolo-pyrimidine-dione framework can be modified by replacing oxygen with sulfur or selenium, altering electronic properties and bioactivity.
Key Findings :
- Electron-Withdrawing Effects : Sulfur and selenium increase electron deficiency in the fused ring, enhancing reactivity in nucleophilic substitutions .
- Biological Activity : Selenadiazolo derivatives (e.g., compound 5e ) exhibit IC₅₀ values of 2.1–4.3 μM against MCF-7, HepG-2, and A-549 cancer cells, outperforming thiadiazolo analogs .
- Thermal Stability : Thiadiazolo derivatives show higher melting points (>250°C) compared to oxadiazolo compounds .
Substituent Effects at the 4-Position
Substituents at the 4-position significantly influence physicochemical and pharmacological profiles.
Key Findings :
- Hydrophilicity : The hydroxyethyl group improves aqueous solubility, critical for drug delivery .
- Methyl vs. Selenium : Methyl-selenadiazolo derivatives demonstrate superior cytotoxicity compared to methyl-oxadiazolo analogs, likely due to selenium’s redox activity .
Key Findings :
- Antiviral Potential: Oxadiazolo derivatives (e.g., compound 1128) inhibit vesicular stomatitis virus (VSV) at EC₅₀ values of 10–50 μM via polymerase competition .
- Anti-Cancer Mechanisms : Selenadiazolo compounds induce apoptosis via cell cycle arrest (G2/M phase) and Annexin V-FITC staining .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
